
2h-1,3,2-Dioxaphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3,2-Dioxaphosphole is a heterocyclic compound containing phosphorus, oxygen, and carbon atoms. It is characterized by a five-membered ring structure with two oxygen atoms and one phosphorus atom. This compound is of significant interest in organic and inorganic chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2H-1,3,2-Dioxaphosphole typically involves the reaction of ethylene glycol with phosphorus trichloride in an organic solvent system. The reaction proceeds through the formation of 2-chloro-1,3,2-dioxaphospholane, which is then oxidized to yield 2-chloro-2-oxo-1,3,2-dioxaphospholane . The oxidation step can be carried out using dried ozone or molecular oxygen, and the product is purified by vacuum distillation.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity of the final product. The process is designed to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions: 2H-1,3,2-Dioxaphosphole undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Kukhtin–Ramirez reaction, which involves the formation of cage phosphoranes and their rearrangements . This reaction is monitored by NMR methods and involves a kinetically controlled [4+4]-cycloaddition.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include perfluorodiacetyl, ethanolamine, and hexafluoroacetone . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of organic solvents.
Major Products: The major products formed from the reactions of this compound include cage phosphoranes, spirophosphoranes, and cyclic phosphates
科学的研究の応用
2H-1,3,2-Dioxaphosphole has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various reactions . In biology and medicine, it is studied for its potential use in drug delivery systems and as a biomaterial due to its biocompatibility and biodegradability . In industry, it is used in the production of polymers and as a stabilizer in the manufacturing of plastics .
作用機序
The mechanism of action of 2H-1,3,2-Dioxaphosphole involves its ability to form highly polarized and electron-deficient bonds. This property allows it to activate various organic substrates, including ketones, imines, and isocyanates . The compound’s reactivity is attributed to the significant n (N)–σ* (P–H) hyperconjugation and high π-electron delocalization . These interactions facilitate the formation of stable intermediates and enhance the compound’s catalytic ability.
類似化合物との比較
- 1,3,2-Diazaphosphole
- 1,3,2-Dithiaphosphole
- 1,3,2-Dioxaphosphorinane
Comparison: 2H-1,3,2-Dioxaphosphole is unique due to its five-membered ring structure with two oxygen atoms and one phosphorus atom. Compared to 1,3,2-Diazaphosphole and 1,3,2-Dithiaphosphole, it exhibits different reactivity patterns and catalytic properties . The presence of oxygen atoms in the ring structure enhances its ability to participate in oxidation reactions and form stable intermediates. Additionally, this compound is more versatile in its applications, ranging from organic synthesis to industrial production .
特性
CAS番号 |
288-59-5 |
|---|---|
分子式 |
C2H3O2P |
分子量 |
90.02 g/mol |
IUPAC名 |
1,3,2-dioxaphosphole |
InChI |
InChI=1S/C2H3O2P/c1-2-4-5-3-1/h1-2,5H |
InChIキー |
HGLNEADZDZEOQO-UHFFFAOYSA-N |
正規SMILES |
C1=COPO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


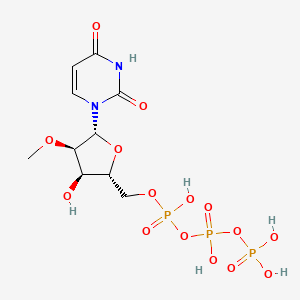
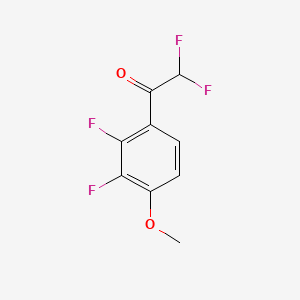
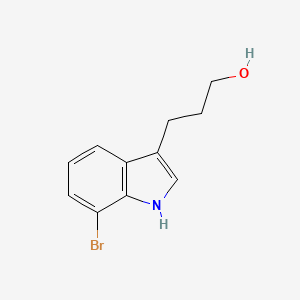


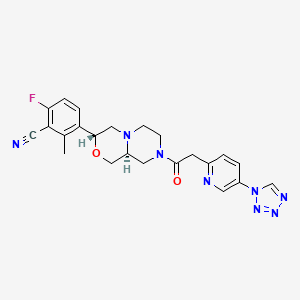
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)
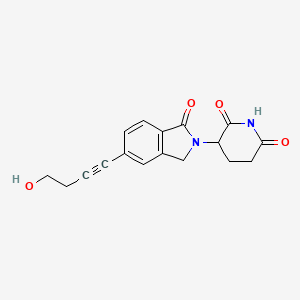
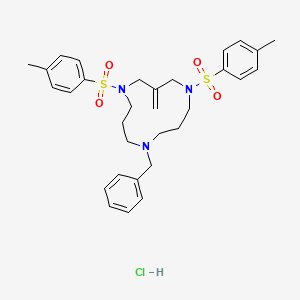
![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
![(12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid](/img/structure/B14761316.png)



